molecular formula C14H12O3 B1427939 2-Methyl-4-phenoxybenzoic acid CAS No. 57830-13-4

2-Methyl-4-phenoxybenzoic acid

Cat. No.: B1427939
CAS No.: 57830-13-4
M. Wt: 228.24 g/mol
InChI Key: CINTXXPQWRCNAU-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxybenzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-4-phenoxybenzoic acid are not well-studied. It is known that benzoic acid derivatives can interact with various enzymes and proteins. For instance, they can act as inhibitors for certain enzymes, potentially altering metabolic pathways

Cellular Effects

The cellular effects of this compound are currently unknown. Benzoic acid derivatives can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Biological Activity

2-Methyl-4-phenoxybenzoic acid, a compound with the CAS number 57830-13-4, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.

  • Molecular Formula : C13_{13}H12_{12}O3_{3}
  • Molecular Weight : 214.22 g/mol
  • Melting Point : 163-165 °C
  • Density : 1.2 g/cm³
  • Boiling Point : 364.2 °C at 760 mmHg

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against human papillomavirus (HPV). It has been shown to block the DNA binding of HPV E2 protein, which is crucial for the viral life cycle . This mechanism suggests potential applications in developing antiviral therapies.

Toxicological Profile

The compound has been evaluated for its toxicity and safety profile. Studies indicate that it is not genotoxic, which is a critical factor in assessing its safety for therapeutic use. The toxicity studies performed on related compounds provide a comparative framework for understanding the safety profile of this compound .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics like ciprofloxacin. Its role in drug synthesis underscores its importance in medicinal chemistry and pharmacology .

Case Study 1: Antiviral Activity Against HPV

A study demonstrated that this compound effectively inhibited the binding of HPV E2 protein to DNA, thereby reducing viral replication. This finding highlights its potential as a therapeutic agent in HPV-related diseases.

Case Study 2: Toxicity Assessment

In a comparative toxicity study involving similar compounds, researchers found that this compound exhibited a favorable toxicity profile. The compound was assessed for acute toxicity and long-term effects, showing no significant adverse effects at therapeutic concentrations .

Research Findings

Recent studies have focused on the adsorption behavior of phenoxybenzoic acids in biological systems. For instance, research on the adsorption efficiency of phenoxybenzoic acids by lactic acid bacteria revealed insights into their potential use in bioremediation and detoxification processes .

Summary Table of Biological Activities

Activity Finding Reference
AntiviralInhibits HPV E2 protein DNA binding
ToxicityNon-genotoxic; favorable safety profile
Pharmaceutical IntermediateUsed in synthesis of fluoroquinolone antibiotics
Adsorption BehaviorEffective adsorption by lactic acid bacteria

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

2-Methyl-4-phenoxybenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of Ibrutinib, an oral Bruton’s tyrosine kinase inhibitor used for treating certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia. The synthesis process involves multiple steps where 4-phenoxybenzoic acid is converted into 4-phenoxybenzoyl chloride, which is an important precursor for Ibrutinib production .

1.2 Antiviral Properties

The compound has demonstrated potential antiviral activity by blocking the DNA binding of the human papillomavirus E2 protein. This property suggests its use in developing treatments for HPV-related conditions, including cervical cancer .

1.3 Antibiotic Development

This compound is also utilized as an intermediate in the synthesis of Sitafloxacin, a fluoroquinolone antibiotic effective against various bacterial infections. This application highlights its significance in addressing public health concerns related to antibiotic resistance .

Agrochemical Applications

2.1 Insecticide Metabolite

In agricultural contexts, this compound acts as a metabolite of certain pyrethroid insecticides. It has been used as a biomarker for exposure assessment in studies examining pesticide exposure among agricultural workers and their families . This application underscores the importance of monitoring pesticide metabolites for assessing environmental and health impacts.

2.2 Herbicide Development

The compound has potential applications in herbicide formulations due to its structural characteristics that may enhance herbicidal activity. Research is ongoing to explore its efficacy and safety profile when used in agricultural settings .

Industrial Applications

3.1 Polymer Additives

This compound can be employed as an additive in polymer production to improve thermal stability and processing characteristics. Its incorporation into polymer matrices can enhance material properties, making it suitable for various industrial applications .

Data Tables

Application AreaSpecific UseRelevant Studies/Patents
PharmaceuticalsIntermediate for IbrutinibPatent CN105541607A
Antiviral agent against HPVChemicalBook
Intermediate for SitafloxacinChemicalBook
AgrochemicalsMetabolite for pyrethroid insecticidesPMC Article
Potential herbicide formulationChemicalBook
IndustrialAdditive in polymer productionChemicalBook

Case Studies

Case Study 1: Ibrutinib Synthesis
A study on the synthesis of Ibrutinib highlighted the role of this compound as a precursor for generating 4-phenoxybenzoyl chloride. The research demonstrated a high yield and purity of the final product, emphasizing the efficiency of using this compound in pharmaceutical manufacturing processes .

Case Study 2: Pesticide Exposure Assessment
Research conducted on agricultural workers in Latin America utilized urinary levels of 3-phenoxybenzoic acid (a metabolite related to pyrethroid exposure) to assess health impacts from pesticide exposure. This study provided insights into the correlation between pesticide use and health outcomes among vulnerable populations .

Properties

IUPAC Name

2-methyl-4-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINTXXPQWRCNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-methyl-4-phenoxybenzoate (150 mg, 0.53 mmol) in dichloromethane (10 mL) was added 2,2,2-trifluoroacetic acid (2 mL). The mixture was stirred at room temperature for 0.5 hour, and then concentrated to give 2-methyl-4-phenoxybenzoic acid (100 mg, 84% yield) as a white solid.
Name
tert-butyl 2-methyl-4-phenoxybenzoate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.